7-(Diphenylphosphoryl)heptanenitrile
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Overview
Description
7-(Diphenylphosphoryl)heptanenitrile is an organic compound with the molecular formula C19H20NOP It is characterized by the presence of a diphenylphosphoryl group attached to a heptanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylphosphoryl)heptanenitrile typically involves the reaction of diphenylphosphine oxide with a suitable heptanenitrile precursor. One common method is the nucleophilic substitution reaction where diphenylphosphine oxide reacts with a halogenated heptanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-(Diphenylphosphoryl)heptanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a base.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of heptanamine derivatives.
Substitution: Formation of various substituted nitriles.
Scientific Research Applications
7-(Diphenylphosphoryl)heptanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Diphenylphosphoryl)heptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can act as a ligand, binding to active sites and modulating the activity of biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Heptanenitrile: A simpler nitrile compound without the diphenylphosphoryl group.
Diphenylphosphine oxide: Lacks the heptanenitrile chain but contains the diphenylphosphoryl group.
Uniqueness
7-(Diphenylphosphoryl)heptanenitrile is unique due to the combination of the diphenylphosphoryl group and the heptanenitrile chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
922737-66-4 |
---|---|
Molecular Formula |
C19H22NOP |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
7-diphenylphosphorylheptanenitrile |
InChI |
InChI=1S/C19H22NOP/c20-16-10-2-1-3-11-17-22(21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,17H2 |
InChI Key |
YWFGLUMFMVDPKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCCCCC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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